molecular formula C10H18 B14595840 3,3,6-Trimethylhept-1-yne CAS No. 61076-01-5

3,3,6-Trimethylhept-1-yne

Cat. No.: B14595840
CAS No.: 61076-01-5
M. Wt: 138.25 g/mol
InChI Key: CPJCSGNJXXSWEH-UHFFFAOYSA-N
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Description

3,3,6-Trimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C10H18, and it is a branched hydrocarbon with three methyl groups attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethylhept-1-yne can be achieved through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides. For instance, the reaction of 3,3-dimethyl-1-butyne with 1-bromo-3-methylbutane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethylhept-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, O3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, Lindlar’s catalyst for partial hydrogenation.

    Substitution: Alkyl halides, strong bases like NaNH2.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted alkynes or alkenes.

Scientific Research Applications

3,3,6-Trimethylhept-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethylhept-1-yne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butyne: A simpler alkyne with a similar structure but fewer carbon atoms.

    3,3,6-Trimethylhept-4-en-1-yne: A related compound with an additional double bond.

    3,3,6-Trimethylheptane: The fully saturated analog of 3,3,6-Trimethylhept-1-yne.

Uniqueness

This compound is unique due to its specific branching and the presence of a terminal alkyne groupThe presence of multiple methyl groups also influences its physical properties and reactivity, making it a valuable compound in various chemical and industrial processes .

Properties

CAS No.

61076-01-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3,3,6-trimethylhept-1-yne

InChI

InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h1,9H,7-8H2,2-5H3

InChI Key

CPJCSGNJXXSWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C)C#C

Origin of Product

United States

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